![molecular formula C20H25N3O5 B2513068 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 2034524-17-7](/img/structure/B2513068.png)
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a kinase inhibitor that has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Applications De Recherche Scientifique
Antiparkinsonian and Neuroprotective Properties
- A series of urea derivatives, including those with methoxy groups, have shown significant antiparkinsonian activity in models of haloperidol-induced catalepsy in mice. These compounds also exhibited neuroprotective properties, suggesting their potential utility in treating Parkinson's disease and possibly serving as a basis for future drug design (Azam, Ismail, & Ahmed, 2009).
Inhibition of Human Leukocyte Elastase
- Urea derivatives with variations in the alkyl groups have been investigated for their ability to inhibit human leukocyte elastase, showing promise in treating conditions mediated by this enzyme. The stereochemistry of these compounds significantly affects their inhibitory potency and in vivo efficacy, indicating the importance of structural considerations in their development (Finke et al., 1995).
Tubulin-Targeting Antitumor Agents
- Certain urea derivatives have demonstrated potent antiproliferative effects against cancer cell lines by inhibiting tubulin polymerization and disrupting microtubule structures. These findings highlight their potential as antitumor agents and underscore the role of specific structural configurations for optimal activity (Greene et al., 2016).
Internal Standard for LC–MS Analysis
- The synthesis of deuterium-labeled urea derivatives for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis demonstrates the compound's utility in pharmaceutical research, particularly in pharmacokinetics studies (Liang et al., 2020).
ROCK Inhibitors for Cancer Therapy
- Urea derivatives have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), with specific substituents enhancing their inhibitory effects. These compounds offer a therapeutic strategy for treating cancers by suppressing the phosphorylation levels of ROCK substrates (Pireddu et al., 2012).
Propriétés
IUPAC Name |
1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-25-16-11-23(12-16)15-7-5-13(6-8-15)21-20(24)22-14-9-17(26-2)19(28-4)18(10-14)27-3/h5-10,16H,11-12H2,1-4H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTFWPWOMYYIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.